molecular formula C10H8ClF2N3O B12306334 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride

2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride

Cat. No.: B12306334
M. Wt: 259.64 g/mol
InChI Key: VICPCPYMAJJTQT-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C10H7F2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a pyrazole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride typically involves the reaction of 2,6-difluorobenzoic acid with 1H-pyrazole-3-amine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and pyrazole moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.

Properties

Molecular Formula

C10H8ClF2N3O

Molecular Weight

259.64 g/mol

IUPAC Name

2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide;hydrochloride

InChI

InChI=1S/C10H7F2N3O.ClH/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8;/h1-5H,(H2,13,14,15,16);1H

InChI Key

VICPCPYMAJJTQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F.Cl

Origin of Product

United States

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